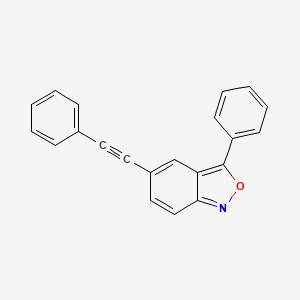

3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Research on benzoxazole derivatives, such as 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole, has revealed their broad spectrum of antimicrobial activities. These compounds have shown significant inhibition against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis, as well as the drug-resistant isolates of Candida albicans and Candida krusei. The minimum inhibitory concentration (MIC) values of these compounds range between 256 and 8 µg/mL, highlighting their potential as scaffolds in the design of new potent drugs against microbial infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016). Furthermore, benzoxazole derivatives have been identified as novel anti-inflammatory agents, selectively inhibiting the enzyme cyclooxygenase-2 (COX-2), and demonstrating anti-inflammatory potency in vivo comparable to that of celecoxib and diclofenac (Seth et al., 2014).

Antioxidant Properties

Benzoxazole derivatives also exhibit significant antioxidant activity. A study on oxazole-5(4H)-one derivatives showed that these compounds display substantial inhibition of lipid peroxidation and effects on hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats, suggesting their potential as antioxidants (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).

Light-Emitting and Sensing Applications

Benzoxazole derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs), where they serve as dopants to achieve bright blue emission. The efficiency of these OLEDs, including their luminance and emission mechanism, highlights the potential of benzoxazole derivatives in optoelectronic applications (Ko et al., 2001). Additionally, certain benzoxazole and benzothiazole compounds have been developed into fluorescent probes for sensing pH and metal cations, showing high sensitivity and selectivity, which could be advantageous in biological and environmental monitoring (Tanaka et al., 2001).

Propriétés

IUPAC Name |

3-phenyl-5-(2-phenylethynyl)-2,1-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-10,13-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTUQHZMEWMGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

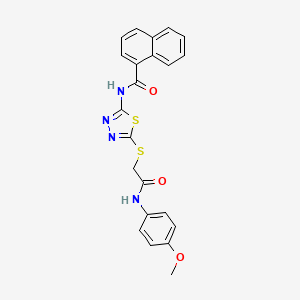

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)

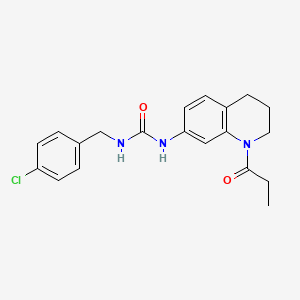

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)

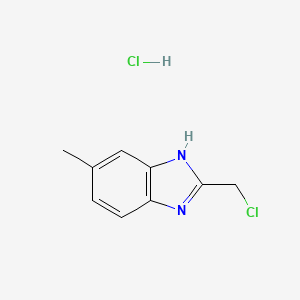

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)